molecular formula C9H20LiP B14511189 Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- CAS No. 64065-07-2

Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-

Cat. No.: B14511189
CAS No.: 64065-07-2
M. Wt: 166.2 g/mol
InChI Key: GKEDFFLJXSCVOI-UHFFFAOYSA-N
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Description

Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- is a compound that features a lithium atom bonded to a phosphine ligand The phosphine ligand is characterized by the presence of two tert-butyl groups attached to a phosphino group, which is further bonded to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- typically involves the reaction of a halogenophosphine with an organolithium reagent. One common method is the in situ lithiation of a pre-designed organic precursor by halogen-lithium exchange . This approach is widely used due to its efficiency and versatility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of automated reactors and controlled environments ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The phosphine ligand can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenophosphines, organolithium reagents, and oxidizing or reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and substituted phosphines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- exerts its effects involves its ability to act as a ligand, coordinating with metal centers and facilitating various catalytic processes. The molecular targets and pathways involved include transition metal complexes and organometallic intermediates, which are crucial in many catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]- is unique due to the presence of the lithium atom, which imparts distinct reactivity and coordination properties compared to other similar phosphine compounds. This uniqueness makes it valuable in specific catalytic and synthetic applications.

Properties

CAS No.

64065-07-2

Molecular Formula

C9H20LiP

Molecular Weight

166.2 g/mol

IUPAC Name

lithium;ditert-butyl(methanidyl)phosphane

InChI

InChI=1S/C9H20P.Li/c1-8(2,3)10(7)9(4,5)6;/h7H2,1-6H3;/q-1;+1

InChI Key

GKEDFFLJXSCVOI-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(C)(C)P([CH2-])C(C)(C)C

Origin of Product

United States

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